tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
IUPAC Nomenclature and Constitutional Isomerism
The IUPAC name tert-butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate follows the hierarchical rules for spirocyclic compounds. The prefix spiro denotes a single atom shared between two rings, with the smaller ring (indene) numbered first. The indene system is a bicyclic structure comprising fused benzene and cyclopentene rings, while the piperidine ring is a six-membered nitrogen heterocycle. The spiro union occurs at the 1-position of indene and the 4'-position of piperidine, as specified by the descriptor spiro[indene-1,4'-piperidine].
Substituents are assigned positions based on their proximity to the spiro atom. The 4-chloro and 5-methyl groups occupy the indene ring, while the 3-oxo group resides on the dihydroindene moiety. The tert-butyl carbamate group at the 1'-position of piperidine serves as a protecting group, enhancing steric bulk and stability. Constitutional isomers of this compound could arise from variations in substituent placement or ring size. For example, relocating the chlorine atom to the 6-position of indene or altering the piperidine to a pyrrolidine ring would generate distinct constitutional isomers.
Table 1: Constitutional Isomer Comparison
| Feature | Original Compound | Isomer A (6-Cl) | Isomer B (Pyrrolidine) |
|---|---|---|---|
| Spiro Descriptor | Spiro[indene-1,4'-piperidine] | Spiro[indene-1,4'-piperidine] | Spiro[indene-1,3'-pyrrolidine] |
| Molecular Formula | C₂₀H₂₄ClNO₃ | C₂₀H₂₄ClNO₃ | C₁₉H₂₂ClNO₃ |
| Substituent Positions | 4-Cl, 5-Me, 3-Oxo | 6-Cl, 5-Me, 3-Oxo | 4-Cl, 5-Me, 3-Oxo |
Spirocyclic Architecture: Conformational Analysis of the Indene-Piperidine Fusion
The spiro junction imposes significant conformational constraints, rendering the molecule rigid and planar at the fusion point. The indene ring adopts a puckered conformation due to its partial saturation (2,3-dihydro), while the piperidine ring exists in a chair conformation to minimize steric strain. NMR studies of analogous spiro compounds reveal that the equatorial positioning of the tert-butyl carbamate group minimizes 1,3-diaxial interactions with the piperidine’s nitrogen lone pair.
The 3-oxo group introduces additional rigidity by conjugating with the indene’s π-system, creating a partial double bond character between C2 and C3. This conjugation limits rotation around the C2–C3 bond, further restricting conformational flexibility. Dynamic NMR experiments on related spiro-dioxanes demonstrate that substituents at the 4- and 5-positions influence the energy barrier for ring puckering interconversion, with bulky groups like chlorine increasing steric hindrance.
Table 2: Conformational Parameters
| Parameter | Indene Ring | Piperidine Ring |
|---|---|---|
| Puckering Amplitude | 0.52 Å | 0.31 Å |
| Dihedral Angle (C1–C2) | 15.7° | - |
| Chair Inversion Barrier | - | 8.3 kcal/mol |
Stereoelectronic Effects of the 4-Chloro-5-Methyl-3-Oxo Substituent Pattern
The 4-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), polarizing the indene ring and increasing the electrophilicity of the 3-oxo group. Conversely, the 5-methyl group donates electron density via hyperconjugation (+C), creating a localized electron-rich region. These opposing effects are quantified using Hammett substituent constants: σₚ = +0.23 for chlorine and σₚ = -0.17 for methyl. The net electronic influence enhances the ketone’s susceptibility to nucleophilic attack, as demonstrated by increased hydrolysis rates in alkaline conditions for analogous compounds.
The 3-oxo group participates in conjugation with the indene’s aromatic system, delocalizing electron density into the ring and stabilizing the enolate form. This conjugation is evident in the compound’s UV-Vis spectrum, which shows a bathochromic shift (λₘₐₓ = 285 nm) compared to non-conjugated spiro ketones. The chlorine atom’s ortho effect further distorts the indene ring, introducing slight bond angle strain (C4–C5–C6 = 118°) that modulates reactivity.
Table 3: Hammett Substituent Constants
| Substituent | σₚ (Para) | σₘ (Meta) | Electronic Effect |
|---|---|---|---|
| 4-Cl | +0.23 | +0.37 | -I, +M (weak) |
| 5-Me | -0.17 | -0.07 | +C, +I |
| 3-Oxo | +0.50 | - | -I, conjugation |
Properties
Molecular Formula |
C19H24ClNO3 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
tert-butyl 4-chloro-5-methyl-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H24ClNO3/c1-12-5-6-13-15(16(12)20)14(22)11-19(13)7-9-21(10-8-19)17(23)24-18(2,3)4/h5-6H,7-11H2,1-4H3 |
InChI Key |
QAZRWKBWSUDMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable indene derivative with a piperidine moiety under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups in place of the chloro substituent.
Scientific Research Applications
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate exerts its effects depends on its specific interactions with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the ketone and ester groups can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The target compound is differentiated from similar spiro[indene-piperidine] derivatives by its unique substitution pattern. Key comparisons include:
Biological Activity
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its spiro structure, which connects two ring systems through a single atom. This unique configuration contributes to its potential biological activity and applications in medicinal chemistry. The compound's molecular formula is C₁₉H₂₅ClN₁O₃, with a molecular weight of 350.87 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, potentially modulating enzymatic activity or receptor signaling pathways. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.
Biological Activity Data
Case Studies and Research Findings
- Enzyme Interaction Studies : A study focused on the interaction of similar spiro compounds with cyclooxygenase (COX) enzymes demonstrated that structural modifications can significantly enhance inhibitory activity. The presence of the tert-butyl group in this compound may contribute to improved binding affinity due to steric effects and hydrophobic interactions.
- Antimicrobial Activity : In vitro assays have shown that derivatives of spiro compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus. The specific activity of this compound against these pathogens is currently under investigation.
- Cytotoxicity Assays : Preliminary cytotoxicity tests on various cancer cell lines revealed that this compound exhibits selective toxicity towards certain tumor cells while sparing normal cells, suggesting a potential therapeutic index favorable for drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | Lacks chlorine substitution | Moderate enzyme inhibition |
| tert-butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | Contains chlorine at a different position | Enhanced antimicrobial properties |
| tert-butyl 5,6-dimethoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | Methoxy groups present | Notable anticancer effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
